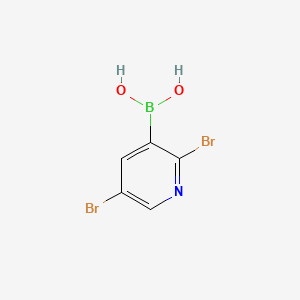

2,5-Dibromopyridine-3-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-Dibromopyridine-3-boronic acid is a useful research compound. Its molecular formula is C5H4BBr2NO2 and its molecular weight is 280.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Boronic Acid Drugs Design and Discovery

Boronic acids have garnered significant attention in drug discovery, with the FDA and Health Canada approving several boronic acid drugs, and many others in clinical trials. The desirable properties of boronic acids, such as potentially enhancing drug potency and improving pharmacokinetics, have led to their increased incorporation into medicinal chemistry. The design and discovery of boronic acid drugs emphasize the importance of boronic acids in developing new therapeutic agents (Plescia & Moitessier, 2020).

Boron in Seawater Desalination Applications

The relevance of boron in seawater desalination applications, especially its removal through reverse osmosis (RO) and nanofiltration (NF) membranes, highlights another dimension of boronic acid applications. The selective binding and rejection of boron by NF/RO membranes are crucial in ensuring the safety of drinking water, underscoring the diverse applications of boronic acid derivatives beyond pharmaceuticals (Tu, Nghiem, & Chivas, 2010).

Boronic Acid-Based Chemical Sensors

Boronic acid sensors with double recognition sites have been developed to improve binding affinity and selectivity, serving as versatile tools for detecting carbohydrates, catecholamines, ions, hydrogen peroxide, etc. This review of boronic acid sensors illustrates the chemical's potential in creating high-affinity, selective sensors for various applications, from healthcare to environmental monitoring (Bian et al., 2019).

Boron in Medical Diagnostics and Treatment

The integration of BODIPY (boron-dipyrrin) fluorophores in medical diagnostics and treatment, especially for cancer, showcases the unique contributions of boron-based compounds. The modification of drug carriers with BODIPY to enhance therapeutic effects and allow real-time imaging of drug delivery systems highlights the innovative applications of boron in medical science and diagnostics (Marfin et al., 2017).

Electrochemical Biosensors and Boron Compounds

Electrochemical biosensors based on ferroceneboronic acid and its derivatives exemplify the application of boron compounds in constructing non-enzymatic sensors for glucose, glycated hemoglobin, fluoride ions, and more. These biosensors utilize the unique binding properties of boronic acid to detect various biochemicals, demonstrating the critical role of boron in developing advanced diagnostic tools (Wang et al., 2014).

Safety and Hazards

Mechanism of Action

Biochemical Pathways

Boronic acids are often used in the suzuki-miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds in organic synthesis .

Pharmacokinetics

The compound’s physical properties such as its melting point (206 °c) and predicted boiling point (4064±550 °C) can be found .

Action Environment

The action, efficacy, and stability of 2,5-Dibromopyridine-3-boronic acid can be influenced by various environmental factors. For instance, it is recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .

Properties

IUPAC Name |

(2,5-dibromopyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBr2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWWZYPUCZRZGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1Br)Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBr2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594674 |

Source

|

| Record name | (2,5-Dibromopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852228-14-9 |

Source

|

| Record name | (2,5-Dibromopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1288040.png)

![2-Bromothieno[3,2-c]pyridine](/img/structure/B1288045.png)

![Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1288046.png)